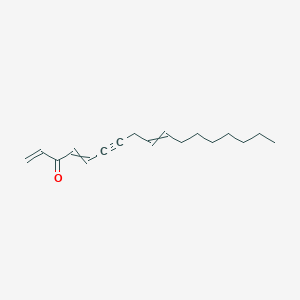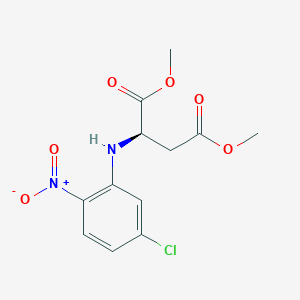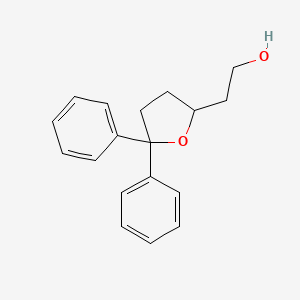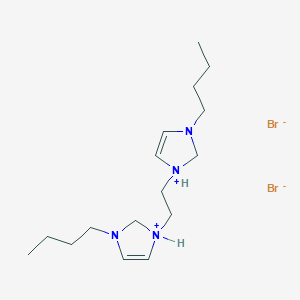![molecular formula C21H26O5 B12535008 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-15-0](/img/structure/B12535008.png)
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Etoxi-4-[3-(3-fenoxipropoxi)propoxi]benzaldehído típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye la eterificación de 3-etoxi-4-hidroxibenzaldehído con bromuro de 3-(3-fenoxipropoxi)propilo en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base fuerte como el carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean técnicas de purificación como la recristalización y la cromatografía en columna para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-Etoxi-4-[3-(3-fenoxipropoxi)propoxi]benzaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Hidruro de sodio en DMF para reacciones de sustitución nucleófila.
Principales Productos Formados
Oxidación: Ácido 3-etoxi-4-[3-(3-fenoxipropoxi)propoxi]benzoico.
Reducción: Alcohol 3-etoxi-4-[3-(3-fenoxipropoxi)propoxi]bencílico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-Etoxi-4-[3-(3-fenoxipropoxi)propoxi]benzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y antimicrobianos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-Etoxi-4-[3-(3-fenoxipropoxi)propoxi]benzaldehído se basa principalmente en su capacidad para interactuar con diversos objetivos moleculares. El grupo aldehído puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, alterando potencialmente su función. Los grupos éter también pueden facilitar las interacciones con las membranas lipídicas y otros entornos hidrofóbicos .
Comparación Con Compuestos Similares
Compuestos Similares
3-Etoxi-4-[3-(4-metilfenoxi)propoxi]benzaldehído: Estructura similar pero con un grupo metilo en el anillo fenoxi.
3-Etoxi-4-[3-(4-clorofenoxi)propoxi]benzaldehído: Estructura similar pero con un átomo de cloro en el anillo fenoxi.
Unicidad
La presencia del grupo fenoxipropoxi también lo diferencia de otros compuestos similares, proporcionando propiedades químicas y biológicas únicas .
Propiedades
Número CAS |
656810-15-0 |
|---|---|
Fórmula molecular |
C21H26O5 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
InChI |
InChI=1S/C21H26O5/c1-2-24-21-16-18(17-22)10-11-20(21)26-15-7-13-23-12-6-14-25-19-8-4-3-5-9-19/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3 |
Clave InChI |
WGQUSSMUJJAKRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12534944.png)

![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![2-Furancarboxamide, 5-nitro-N-[4-[4-(2-pyridinyl)-1-piperazinyl]phenyl]-](/img/structure/B12534982.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)


